1-(4,6-二甲基-1,3-苯并噻唑-2-基)哌啶-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid involves the use of various aromatic and heterocyclic acid chlorides. For instance, a series of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives were synthesized and evaluated for their antiproliferative activity, highlighting the importance of the heterocyclic ring in the N-terminal position for biological activity . Similarly, benzothiazole derivatives with piperazine and thiocarbamate moieties were synthesized to investigate their anticholinesterase properties, indicating the versatility of benzothiazole-based structures in medicinal chemistry . Additionally, the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides involved converting organic acids into esters, hydrazides, and oxadiazole thiols, followed by a reaction with a sulfonyl piperidine derivative .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is crucial for their biological activity. The crystal and molecular structures of related compounds, such as 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and its derivatives, have been described, revealing that the conformation of the molecule can be influenced by substituents on the phenyl ring . This suggests that the molecular structure of 1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid would also be critical for its function and potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of benzothiazole derivatives is demonstrated by their ability to undergo various functionalization reactions. For example, the reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine resulted in the formation of different products depending on the reaction conditions, showcasing the potential for diverse chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. For instance, the use of 4-(1-Methylphenanthro[9,10-d]imidazol-2-yl)-benzohydrazide as a derivatization reagent for carboxylic acids in high-performance liquid chromatography demonstrates the importance of the benzothiazole moiety for fluorescence detection . Similarly, 5,6-Dimethoxy-2-(4′-Hydrazinocarbonylphenyl)benzothlazole was found to be a highly sensitive and stable fluorescence derivatization reagent for carboxylic acids, indicating the potential utility of benzothiazole derivatives in analytical chemistry .

科学研究应用

抗微生物活性

- 合成和抗微生物活性:Patel、Agravat和Shaikh(2011年)的研究调查了包括1-(4,6-二甲基-1,3-苯并噻唑-2-基)哌啶-3-羧酸衍生物在内的化合物的合成及其抗微生物活性。这些化合物表现出对细菌和真菌的不同和适度的活性(Patel, Agravat, & Shaikh, 2011)。

生物学特性

- 合成和生物学特性:Shafi、Rajesh和Senthilkumar(2021年)合成了这种化合物的衍生物并评估了它们的生物学特性。他们发现一些衍生物具有良好的抗菌和抗真菌活性(Shafi, Rajesh, & Senthilkumar, 2021)。

抗肿瘤和抗氧化评价

- 合成和抗氧化评价:Gouda(2012年)探索了新的吡唑吡啶衍生物的合成,包括1-(4,6-二甲基-1,3-苯并噻唑-2-基)哌啶-3-羧酸衍生物,用于它们的抗氧化性能。一些化合物显示出有希望的活性(Gouda, 2012)。

抗炎潜力

- 抗炎潜力:Gandhi等人(2018年)研究了这种化合物的咔曼衍生物的抗炎潜力。发现这些衍生物具有显著的抗炎活性,表明它们在新型抗炎药物开发中具有潜力(Gandhi et al., 2018)。

抗组胺活性

- 抗组胺活性合成:Maynard等人(1993年)报道了4-(2-苯并噻唑基)哌啶的合成,包括所讨论化合物的衍生物,具有强效的抗组胺活性。这突显了该化合物在抗组胺药物开发中的相关性(Maynard et al., 1993)。

安全和危害

未来方向

作用机制

Target of Action

The primary target of 1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid is DprE1 . DprE1 (Decaprenylphosphoryl-β-D-ribose 2’-epimerase) is an essential enzyme involved in the biosynthesis of cell wall components in Mycobacterium tuberculosis (M. tuberculosis). It plays a crucial role in the synthesis of arabinogalactan, a critical component of the mycobacterial cell wall .

Mode of Action

The compound interacts with DprE1 by binding to its active site. This binding inhibits the enzymatic conversion of decaprenylphosphoryl-β-D-ribose to decaprenylphosphoryl-α-D-arabinose. Consequently, arabinogalactan synthesis is disrupted, leading to impaired cell wall formation and structural integrity in M. tuberculosis .

Action Environment

Environmental factors, such as pH, temperature, and oxygen availability, impact the compound’s stability and efficacy. For instance, acidic environments may enhance its solubility, while oxidative conditions could affect its chemical stability.

属性

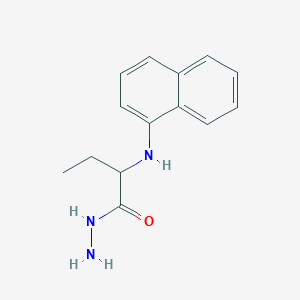

IUPAC Name |

1-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c1-9-6-10(2)13-12(7-9)20-15(16-13)17-5-3-4-11(8-17)14(18)19/h6-7,11H,3-5,8H2,1-2H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHXXMVNRCNQFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)N3CCCC(C3)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101180252 |

Source

|

| Record name | 1-(4,6-Dimethyl-2-benzothiazolyl)-3-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101180252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1119451-38-5 |

Source

|

| Record name | 1-(4,6-Dimethyl-2-benzothiazolyl)-3-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119451-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4,6-Dimethyl-2-benzothiazolyl)-3-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101180252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1326645.png)

![(5-Fluorobenzo[d]oxazol-2-yl)methanamine](/img/structure/B1326646.png)

![(1-(Oxazolo[4,5-b]pyridin-2-yl)pyrrolidin-3-yl)methanamine](/img/structure/B1326650.png)

![4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B1326657.png)

![2-[(5-{[(4-iodophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1326658.png)

![2-[(4-Chloro-2-methylphenyl)amino]butanohydrazide](/img/structure/B1326662.png)

![2-[(4-Iodophenyl)amino]propanohydrazide](/img/structure/B1326663.png)

![2-[(2,6-Dibromo-4-methylphenyl)amino]acetohydrazide](/img/structure/B1326665.png)

![2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1326667.png)